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Compound of Interest

Compound Name: Methyl quinaldate

Cat. No.: B012446

Spectroscopic Analysis of Methyl Quinaldate: A
Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for methyl quinaldate
(also known as methyl 2-quinolinecarboxylate). Due to the limited availability of public
spectroscopic data for this specific compound, a direct comparison with alternatives is not
feasible. Instead, this guide presents the available mass spectrometry data for methyl
quinaldate and offers a comparative perspective with the more complete spectroscopic data of
its parent compound, quinaldic acid. This approach allows for an inferential understanding of
the expected spectral characteristics of methyl quinaldate.

Spectroscopic Data Summary

The following tables summarize the available and comparative spectroscopic data for methyl
quinaldate and quinaldic acid.

Table 1: Mass Spectrometry Data for Methyl Quinaldate (CAS: 19575-07-6)[1][2][3]
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Parameter Value
Molecular Formula C11H9NO:2
Molecular Weight 187.19 g/mol

lonization Mode

Electron lonization (EI)

Major Fragments (m/z)

156, 128, 101

Table 2: Spectroscopic Data for Quinaldic Acid (CAS: 93-10-7)[4]

Technique Data Highlights
Signals corresponding to the aromatic protons
1H NMR of the quinoline ring and a signal for the
carboxylic acid proton.
Resonances for the carbon atoms of the
13C NMR quinoline ring and a characteristic signal for the

carboxylic acid carbon.

IR Spectroscopy

A broad O-H stretch from the carboxylic acid,
C=0 stretch of the carbonyl group, and
characteristic aromatic C-H and C=C stretching

vibrations.

Mass Spectrometry

Molecular ion peak corresponding to its
molecular weight (173.17 g/mol ) and
fragmentation patterns related to the loss of the

carboxyl group.

Comparative Analysis

Methyl quinaldate is the methyl ester of quinaldic acid. This structural difference, the

substitution of a carboxylic acid group (-COOH) with a methyl ester group (-COOCHSs), would

lead to predictable differences in their respective spectra:
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* 1H NMR: Methyl quinaldate would exhibit a characteristic singlet peak for the methyl ester
protons (-OCHs), typically appearing in the 3.5-4.0 ppm region. The signals for the aromatic
protons on the quinoline ring would be similar to those of quinaldic acid, though slight shifts
may occur due to the change in the electronic environment. The broad signal of the acidic
proton in quinaldic acid would be absent.

e 13C NMR: A resonance for the methyl carbon of the ester group would be present in the
spectrum of methyl quinaldate. The chemical shift of the carbonyl carbon in the ester would
also differ from that of the carboxylic acid carbon in quinaldic acid.

» IR Spectroscopy: The broad O-H stretching band characteristic of the carboxylic acid in
quinaldic acid's spectrum would be absent in the spectrum of methyl quinaldate. Instead,
the IR spectrum of methyl quinaldate would show C-H stretching vibrations from the methyl
group and a characteristic C-O stretching band for the ester. The C=0 stretching frequency
for the ester would likely be at a slightly different wavenumber compared to the carboxylic
acid.

o Mass Spectrometry: The molecular ion peak for methyl quinaldate is observed at m/z 187,
corresponding to its molecular weight.[1][2][3] The fragmentation pattern would differ from
quinaldic acid, likely showing a prominent fragment corresponding to the loss of the methoxy
group (-OCHs).

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

¢ Analysis: Transfer the solution to an NMR tube. The analysis is performed using a
spectrometer, typically operating at a frequency of 300 MHz or higher.

o Data Acquisition: Acquire *H and 3C NMR spectra. Standard parameters for acquisition are
typically used, with adjustments made based on the sample concentration and the specific
spectrometer.
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Infrared (IR) Spectroscopy:

o Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry
potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

e Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of a plain KBr pellet is recorded first and subtracted from the sample
spectrum.

Mass Spectrometry (MS):

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for volatile compounds.

« lonization: In the ion source, the sample molecules are ionized, commonly using electron
ionization (EI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

o Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like methyl quinaldate.
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Workflow for Spectroscopic Analysis of an Organic Compound

Compound Synthesis & Purification

Synthesis of Methyl Quinaldate

'

Purification (e.g., Recrystallization, Chromatography)

Spectroscapic Analysis
\ 4 VP A4
Mass Spectrometry (MS) NMR Spectroscopy (*H, 3C) Infrared (IR) Spectroscopy
Data Interpretation & Structuré Confirmation
Y A4
Determine Molecular Weight & Fragmentation Determine Carbon-Hydrogen Framework Identify Functional Groups

Combine Data to Confirm Structure

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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